molecular formula C7H13NO3 B15217699 Methyl 2-methylmorpholine-3-carboxylate

Methyl 2-methylmorpholine-3-carboxylate

Cat. No.: B15217699
M. Wt: 159.18 g/mol
InChI Key: SAPOPPYMFUJEBS-UHFFFAOYSA-N
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Description

Methyl 2-methylmorpholine-3-carboxylate is a heterocyclic organic compound featuring a morpholine ring substituted with a methyl group at the 2-position and a methyl ester at the 3-position. Morpholine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and coordination chemistry due to their structural versatility and ability to act as ligands or intermediates.

Properties

IUPAC Name

methyl 2-methylmorpholine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-5-6(7(9)10-2)8-3-4-11-5/h5-6,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPOPPYMFUJEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NCCO1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methylmorpholine-3-carboxylate typically involves the reaction of 2-methylmorpholine with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylmorpholine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the morpholine ring.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Substituted morpholine derivatives with various functional groups.

Scientific Research Applications

Methyl 2-methylmorpholine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-methylmorpholine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Morpholine-Based Derivatives

  • Ethyl 2-(Bromomethyl)quinoline-3-carboxylate with Morpholine Side Chain (): This compound shares a carboxylate ester group and a morpholine moiety but incorporates a quinoline backbone instead of a morpholine ring. The ethyl ester and bromomethyl substituent confer distinct reactivity (e.g., susceptibility to nucleophilic substitution) compared to the methyl ester in Methyl 2-methylmorpholine-3-carboxylate. Such structural differences influence solubility and biological activity, with quinoline derivatives often exhibiting enhanced aromatic interactions .

Methyl Esters of Diterpenoid Acids ()

Compounds like sandaracopimaric acid methyl ester and communic acid methyl ester are methyl esters of diterpenoid resins. While they share the ester functional group, their complex tricyclic structures contrast sharply with the compact morpholine ring system. These diterpenoid esters are typically lipophilic and biologically active in plant defense mechanisms, whereas morpholine esters are more water-soluble due to the oxygenated ring .

Simple Aromatic Methyl Esters ()

Methyl salicylate, a volatile organic compound (VOC), is a straightforward aromatic ester with a polar hydroxyl group. Compared to this compound, methyl salicylate has lower molecular weight (152 vs. ~187 g/mol estimated) and higher volatility, making it suitable for fragrances and topical analgesics.

Physical and Chemical Properties (Table 1)

Compound Molecular Weight (g/mol) Functional Groups Solubility (Polarity) Key Applications
This compound ~187 Morpholine ring, methyl ester High (polar solvents) Pharmaceutical intermediates, ligands
Sandaracopimaric acid methyl ester ~332 Diterpenoid backbone, ester Low (lipophilic) Plant resins, antimicrobials
Ethyl quinoline-morpholine derivative ~363 Quinoline, morpholine, ethyl ester Moderate Coordination chemistry
Methyl salicylate 152 Aromatic ring, hydroxyl, ester Moderate (volatile) Fragrances, analgesics

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